![molecular formula C17H15ClN2OS B2646831 [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone CAS No. 851803-85-5](/img/structure/B2646831.png)
[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorophenyl group and a methanone group. Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole compounds are generally synthesized from glyoxal and ammonia . The presence of a chlorophenyl group suggests that a Friedel-Crafts acylation might be involved in its synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole compounds are generally soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activities
A study on the synthesis, structure, and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups demonstrated that some compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015). This suggests that derivatives of similar structures could be explored for agricultural applications.
Research on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showed that these compounds possess significant biological potency (Katariya et al., 2021). This indicates the potential of similar compounds in medicinal chemistry, particularly in the development of new pharmaceuticals.
Molecular Docking and Theoretical Studies
A catalyst- and solvent-free synthesis approach for benzamide derivatives highlighted the use of microwave-assisted Fries rearrangement, with theoretical studies providing insights into the reaction mechanism (Moreno-Fuquen et al., 2019). This underscores the importance of green chemistry principles in synthesizing potential therapeutic agents.
Probing the vibrational activities, electronic properties, and molecular docking of specific anti-Candida agents offers a comprehensive characterization that aids in understanding the molecular basis of their activity (Jayasheela et al., 2018). Such detailed studies are crucial for the design of compounds with enhanced biological efficacy.
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activity, showing promising results that exceed those of reference drugs in some cases (Hafez et al., 2016). This highlights the potential application of similar compounds in combating infectious diseases and cancer.
Development of Drug Formulations
- The development of precipitation-resistant solution formulations to increase in vivo exposure of poorly water-soluble compounds indicates a significant advancement in drug delivery and formulation (Burton et al., 2012). This research area is crucial for enhancing the bioavailability of therapeutic agents.
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEMQMCRHDXOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

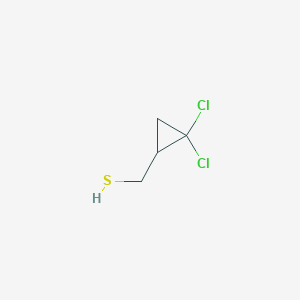
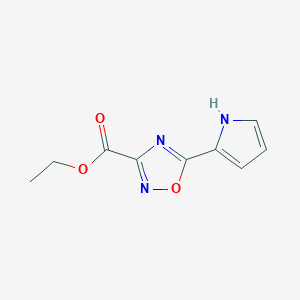

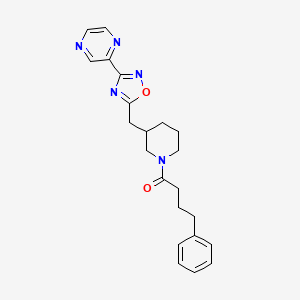


![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)
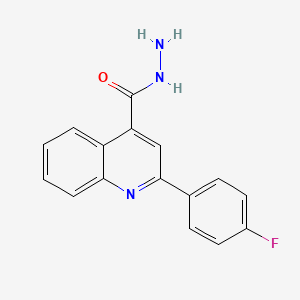
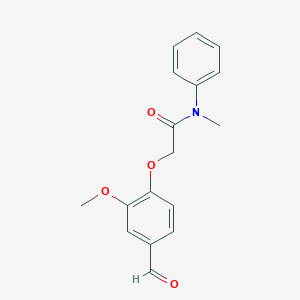
![5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran](/img/structure/B2646764.png)
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)
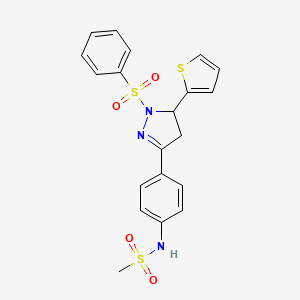

![Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2646769.png)